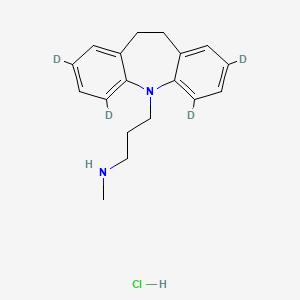

Desipramine-2,4,6,8-d4 Hydrochloride

描述

盐酸地昔帕明-d4 是盐酸地昔帕明的氘代形式,盐酸地昔帕明是一种三环类抗抑郁药。该化合物主要用作质谱法中定量地昔帕明的内标。 地昔帕明-d4 中的氘原子取代了氢原子,提供了一种稳定的同位素,有助于准确的测量和分析 .

作用机制

盐酸地昔帕明-d4 的作用机制与地昔帕明类似,通过抑制神经突触处去甲肾上腺素和5-羟色胺的再摄取。这导致这些神经递质在突触间隙中的水平升高,从而增强神经传递并减轻抑郁症状。 该化合物还与各种受体相互作用,包括 α-1 肾上腺素能受体、组胺 H1 受体和毒蕈碱受体,这也有助于其药理作用 .

类似化合物:

地昔帕明: 地昔帕明-d4 的非氘代形式,用作抗抑郁药。

丙咪嗪: 另一种具有类似药理特性的三环类抗抑郁药。

诺特里普替林: 一种具有类似作用机制的仲胺三环类抗抑郁药.

独特性: 盐酸地昔帕明-d4 由于存在氘原子而具有独特性,这在分析测量中提供了稳定性和准确性。 这使其在质谱法中作为内标特别有价值,在精度和可靠性方面优于非氘代类似物 .

生化分析

Biochemical Properties

Desipramine-2,4,6,8-d4 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of serotonin and norepinephrine reuptake . It is more potent in inhibiting norepinephrine reuptake than serotonin, which is a characteristic feature of secondary amine tricyclic antidepressants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the levels of neurotransmitters such as norepinephrine and serotonin . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the reuptake of neurotransmitters, leading to an increase in the levels of these neurotransmitters in the synaptic cleft .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 2D6

准备方法

合成路线和反应条件: 盐酸地昔帕明-d4 的合成涉及将氘原子掺入地昔帕明分子中。这可以通过多种方法实现,包括:

氢-氘交换: 这种方法涉及在氘源(如氘气或氘代溶剂)存在下,用氘原子取代氢原子。

工业生产方法: 盐酸地昔帕明-d4 的工业生产通常涉及使用氘代试剂和优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

反应优化: 微调反应参数,如温度、压力和反应时间,以最大限度地提高产率。

纯化: 使用结晶、蒸馏和色谱等技术来纯化最终产品.

化学反应分析

反应类型: 盐酸地昔帕明-d4 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的 N-氧化物。

还原: 还原反应可以将地昔帕明-d4 转化为其还原形式。

取代: 亲核取代反应可以在氮原子或芳香环上发生.

常用试剂和条件:

氧化: 在温和条件下使用过氧化氢或过酸等试剂。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 在碱的存在下使用卤代烷或胺等亲核试剂.

主要产物:

氧化产物: 地昔帕明-d4 的 N-氧化物。

还原产物: 地昔帕明-d4 的还原形式。

取代产物: 地昔帕明-d4 的取代衍生物.

科学研究应用

盐酸地昔帕明-d4 在科学研究中有着广泛的应用,包括:

化学: 用作质谱法中定量各种样品中地昔帕明的内标。

生物学: 应用于涉及神经递质再摄取抑制和受体结合测定的研究。

医学: 用于药代动力学和药效学研究,以了解地昔帕明的代谢和作用。

相似化合物的比较

Desipramine: The non-deuterated form of desipramine-d4, used as an antidepressant.

Imipramine: Another tricyclic antidepressant with similar pharmacological properties.

Nortriptyline: A secondary amine tricyclic antidepressant with a similar mechanism of action.

Uniqueness: Desipramine-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which provide stability and accuracy in analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry, offering advantages over non-deuterated analogs in terms of precision and reliability .

生物活性

Desipramine-2,4,6,8-d4 hydrochloride is a deuterated form of desipramine, a tricyclic antidepressant (TCA) primarily used in the treatment of depression and certain types of neuropathic pain. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Desipramine

Desipramine is known for its ability to inhibit the reuptake of norepinephrine and serotonin in the brain, contributing to its antidepressant effects. The deuterated version, this compound, is utilized as an internal standard in pharmacokinetic studies due to its unique isotopic signature which aids in quantification through mass spectrometry techniques .

Desipramine acts primarily by:

- Inhibition of Neurotransmitter Reuptake : It inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), enhancing the levels of these neurotransmitters in the synaptic cleft. The inhibition constants (Kis) for human SERT and NET are 3.5 nM and 163 nM respectively .

- Receptor Antagonism : It antagonizes several receptors including:

Antidepressant Effects

Research indicates that desipramine significantly reduces immobility time in the forced swim test, a common model for assessing antidepressant activity in rodents. Doses as low as 3.2 mg/kg have shown efficacy .

Neuropathic Pain Management

Desipramine has been evaluated for its effectiveness in treating neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia. In clinical trials involving 177 participants, dosages ranged from 12.5 mg to 250 mg daily. The most commonly used dose was between 100 mg to 150 mg daily after titration . The studies indicated a significant reduction in pain levels compared to placebo.

Synergistic Effects with Chemotherapeutics

A notable study demonstrated that desipramine enhances the cytotoxic effects of platinum-based chemotherapeutics like cisplatin. Specifically, it increased apoptosis rates in colorectal carcinoma cell lines when combined with these drugs. This effect appears to be time- and concentration-dependent, with maximum synergy observed at specific dosages .

Case Studies

Case Study 1: Efficacy in Cancer Treatment

In a study examining the effects of desipramine on HCT116 colorectal carcinoma cells treated with cisplatin, it was found that desipramine significantly increased apoptosis from approximately 27% to about 80% when used in combination with cisplatin at optimal concentrations .

Case Study 2: Neuropathic Pain Trials

Five clinical trials assessed the efficacy of desipramine for neuropathic pain management. Results showed a consistent reduction in pain scores among participants treated with desipramine compared to those receiving placebo or alternative treatments like fluoxetine or amitriptyline .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

N-methyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWZDYWZHIUCT-TUJKZWLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCNC)[2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661889 | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61361-34-0 | |

| Record name | 5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61361-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。